2,2'-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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Overview
Description
2,2’-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
It is known that similar compounds are often used in the borylation of organic compounds .
Mode of Action
The compound 2,2’-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) interacts with its targets through a process known as borylation . In this process, the compound acts as a source of boron, which can be incorporated into other molecules. This interaction results in the formation of new compounds with boron-containing functional groups .
Biochemical Pathways
The biochemical pathways affected by 2,2’-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are primarily those involving the synthesis of boron-containing organic compounds . The downstream effects of these pathways can vary widely, depending on the specific compounds being synthesized.
Result of Action
The molecular and cellular effects of the action of 2,2’-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are primarily the formation of new boron-containing compounds . These compounds can have a wide range of properties and uses, depending on their specific structures.
Action Environment
The action, efficacy, and stability of 2,2’-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals, and the temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of pinacol with boron trihalides or boronic acids. One common method is the reaction of pinacol with boron tribromide in an inert solvent such as dichloromethane, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various types of reactions, including:
Borylation: It can be used to introduce boron groups into organic molecules.
Suzuki-Miyaura Coupling: It is a key reagent in this palladium-catalyzed cross-coupling reaction to form biaryl compounds.
Common Reagents and Conditions
Borylation: Typically involves the use of palladium or nickel catalysts and bases such as potassium carbonate.
Suzuki-Miyaura Coupling: Requires a palladium catalyst, a base (e.g., potassium phosphate), and an aryl halide.
Major Products
The major products formed from these reactions include various boronic esters and biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Scientific Research Applications
2,2’-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of boron-containing drugs and imaging agents.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and electronic components.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 2,2’-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) offers enhanced stability and reactivity, making it particularly useful in complex organic syntheses. Its ability to participate in a wide range of reactions, including borylation and cross-coupling, sets it apart from other boron-containing reagents .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28B2O4/c1-10(15-17-11(2,3)12(4,5)18-15)16-19-13(6,7)14(8,9)20-16/h10H,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZYBMYWPQSOCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28B2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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